2-Ethylphenylboronic acid
Overview
Description
2-Ethylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 149.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
2-Ethylphenylboronic acid and its derivatives play a significant role as intermediates in organic synthesis. They are known for low toxicity, good thermal stability, and insensitivity to water and air, making them valuable in various synthetic processes. For instance, 4-(2-(diethylamino)ethyl)phenylboronic acid, an important derivative, is synthesized from 4-bromophenylacetic acid and shows promising prospects in this field (Zhang, 2015).
Amination-Reduction Reactions
Research has explored the reactivity of 2-formylphenylboronic acid derivatives towards secondary aromatic amines in amination-reduction reactions. These reactions enable efficient synthesis of 2-(arylaminomethyl)phenylboronic compounds, which are otherwise challenging to obtain. The first crystal structure of these aromatic amine derivatives was also determined (Adamczyk-Woźniak et al., 2011).
Electronics, Chemistry, Medicine, and Biology
Various alkyl-phenylboronic acids, including this compound, have widespread applications in electronics, chemistry, medicine, and biology. They are particularly significant in glucose sensors and as intermediates in medicinal compounds. Studies have focused on improving synthesis processes for these acids using methods like the Grignard reagent (Deng et al., 2009).
Bioorthogonal Coupling Reactions
This compound derivatives are used in bioorthogonal coupling reactions in neutral aqueous solutions. These reactions are essential for protein conjugation and are compatible with physiological conditions, demonstrating their potential in biological applications (Dilek et al., 2015).
Nanoparticle Synthesis
Phenylboronic acid-containing nanomaterials, including derivatives of this compound, have been synthesized for use in biomedical engineering due to their unique stimuli-responsive characteristics. These materials are promising for additional morphology-related effects in various applications (Hasegawa et al., 2015).
Antimicrobial Properties
Studies have shown that derivatives of 2-formylphenylboronic acids, including this compound, exhibit antimicrobial properties. These compounds have shown action against various microorganisms, indicating their potential as antibacterial agents (Adamczyk-Woźniak et al., 2020).
Hepatitis C Virus Inhibition
In the pharmaceutical industry, this compound derivatives have been used in the synthesis of prodrug inhibitors for hepatitis C virus, showcasing their importance in drug development (Mayes et al., 2014).
Tumor Targeting and Cancer Treatment
Phenylboronic acid-mediated tumor targeting with this compound derivatives has been investigated for enhancing siRNA delivery in the treatment of metastatic cancers. These studies highlight their potential in oncological applications (Fan et al., 2017).
Mechanism of Action
Target of Action
2-Ethylphenylboronic acid is primarily used as a reactant in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the molecules it interacts with during these reactions.
Mode of Action
The mode of action of this compound is complex and varies depending on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, it acts as a boron reagent, facilitating the formation of carbon-carbon bonds .
Biochemical Pathways
It is known to participate in palladium-catalyzed cross-coupling reactions, enantioselective hayashi-miyaura reactions, and pd-catalyzed suzuki-miyaura reactions .
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability can influence its bioavailability .
Result of Action
The primary result of this compound’s action is the formation of new chemical compounds through cross-coupling reactions . The exact molecular and cellular effects can vary depending on the specific reaction and the other reactants involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the solvent used, the temperature, and the presence of a catalyst . It is also important to note that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Safety and Hazards
Future Directions
The future directions of 2-Ethylphenylboronic acid involve the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology . This approach paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
Properties
IUPAC Name |
(2-ethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPYZOSTJDTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399321 | |
Record name | 2-Ethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90002-36-1 | |
Record name | 2-Ethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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